Comparative Curtius Rearrangement Kinetics: Furan-2-carbonyl Azide Reactivity Aligns with Furan Resonance Energy
Kinetic studies of the thermal Curtius rearrangement in toluene demonstrate that the reactivity of unsubstituted 2-furoyl azide parallels the resonance energy of the furan parent ring [1]. The study compared set A (5-substituted 2-furoyl azides, 2-thenoyl azides, and 2-pyrroyl azide) with set B (p-substituted benzoyl azides and pyridinemonocarbonyl azides) [1]. Based on activation energy (ΔE≠) and activation entropy (ΔS≠) analysis, the isokinetic temperature (β) for set A was determined to be 371 K, whereas set B exhibited a lower β of 353 K, indicating distinct reaction mechanisms or transition-state solvation effects between the heteroaroyl and benzoyl systems [1]. This class-level kinetic differentiation establishes that furan-2-carbonyl azide cannot be treated as kinetically equivalent to benzoyl azide or pyridinecarbonyl azides under identical thermal conditions.
| Evidence Dimension | Isokinetic temperature (β) for thermal Curtius rearrangement |
|---|---|
| Target Compound Data | Set A (includes 2-furoyl azides): β = 371 K |
| Comparator Or Baseline | Set B (p-substituted benzoyl azides and pyridinemonocarbonyl azides): β = 353 K |
| Quantified Difference | β difference of 18 K between heteroaroyl set A and benzoyl/pyridyl set B |
| Conditions | Toluene solvent; IR spectrophotometric monitoring; temperature range investigated via log k vs. 1/T plots |
Why This Matters
The 18 K difference in isokinetic temperature indicates that furan-2-carbonyl azide follows a kinetically distinct rearrangement pathway, necessitating compound-specific thermal optimization rather than assuming benzoyl azide reaction parameters.
- [1] Saikachi, H.; Kitagawa, T.; Nasu, A.; Sasaki, H. Chem. Pharm. Bull. 1978, 26 (4), 1054–1060. Kinetic Studies of the Curtius Rearrangement of 5-Substituted 2-Furoyl Azides and Related Compounds. View Source
